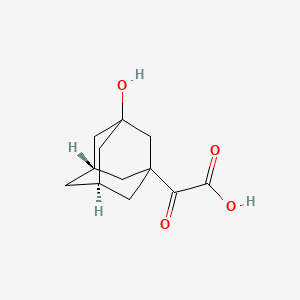
Tantalum(IV) carbide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tantalum(IV) carbide (TaC) is a binary compound composed of tantalum and carbon. It is known for its exceptional hardness, high melting point, and good electrical conductivity, making it valuable in various industrial applications.
Synthetic Routes and Reaction Conditions:
Carbothermal Reduction: Tantalum oxide (Ta₂O₅) is reduced with carbon at high temperatures (around 2000°C) in an inert atmosphere to produce TaC.
Self-propagating High-temperature Synthesis (SHS): A mixture of tantalum and carbon powders is ignited, leading to an exothermic reaction that forms TaC.
Industrial Production Methods:
Powder Metallurgy: This method involves mixing tantalum and carbon powders, followed by pressing and sintering at high temperatures.
Arc Melting: Tantalum and carbon are melted together using an electric arc, followed by rapid cooling to form TaC.
Types of Reactions:
Oxidation: TaC reacts with oxygen to form tantalum oxide (Ta₂O₅) and carbon dioxide (CO₂).
Reduction: TaC can reduce certain metal oxides to their respective metals at high temperatures.
Substitution: TaC can react with other carbides to form mixed carbides.
Common Reagents and Conditions:
Oxidation: Oxygen gas at high temperatures.
Reduction: Metal oxides and high temperatures.
Substitution: Other carbides and high temperatures.
Major Products Formed:
Oxidation: Tantalum oxide (Ta₂O₅) and carbon dioxide (CO₂).
Reduction: Metals such as titanium, zirconium, and hafnium.
Substitution: Mixed carbides like TaC-ZrC and TaC-HfC.
Scientific Research Applications
Tantalum(IV) carbide is used in various scientific research fields:
Chemistry: As a catalyst in chemical reactions due to its high stability and resistance to corrosion.
Biology: In biomedical implants and prosthetics for its biocompatibility and wear resistance.
Medicine: In medical devices and instruments for its hardness and durability.
Industry: In cutting tools, wear-resistant coatings, and high-temperature furnace components.
Mechanism of Action
The mechanism by which TaC exerts its effects involves its high hardness and stability, which make it resistant to wear and corrosion. Its molecular targets and pathways are primarily related to its physical properties, such as hardness and thermal stability, rather than specific chemical interactions.
Comparison with Similar Compounds
Titanium Carbide (TiC): Similar in hardness and applications but has a lower melting point.
Zirconium Carbide (ZrC): Also hard and stable, used in similar applications but less common.
Hafnium Carbide (HfC): Extremely hard and stable, used in high-temperature applications.
Uniqueness: Tantalum(IV) carbide stands out due to its exceptional hardness and high melting point, making it suitable for more demanding applications compared to other carbides.
Properties
Molecular Formula |
CTa |
|---|---|
Molecular Weight |
192.958 g/mol |
IUPAC Name |
methanidylidynetantalum(1+) |
InChI |
InChI=1S/C.Ta/q-1;+1 |
InChI Key |
DUMHRFXBHXIRTD-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#[Ta+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methyl (1R,3S)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate;[2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methyl (1S,3S)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate](/img/structure/B15351039.png)

![1-Bromo-4-[(4-chlorophenyl)methyl]benzene](/img/structure/B15351055.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2,6-dimethylphenyl)piperazine;hydrochloride](/img/structure/B15351068.png)

![(2E)-2-{(2E)-[1-(4-chlorophenyl)ethylidene]hydrazinylidene}-N-(3-ethoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B15351079.png)
![2-[2-[Bis(2,6-dimethylphenyl)methoxy]ethoxy]ethyl-dimethylazaniumchloride](/img/structure/B15351084.png)

![D-[1,2,3-13C3]glyceraldehyde](/img/structure/B15351105.png)


![N-{3-[(1E)-1-(2-{[2-(3,4-dimethoxyphenyl)quinolin-4-yl]carbonyl}hydrazinylidene)ethyl]phenyl}-2,2-dimethylpropanamide](/img/structure/B15351120.png)
![Ethyl 2-[(2-methylbenzoyl)amino]-5-[(5-methyl-2-furyl)methylene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B15351126.png)
